molecular formula C9H8BrF2N B6226464 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 2137609-96-0

5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6226464
CAS No.: 2137609-96-0
M. Wt: 248.1
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Description

5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS 2137609-96-0) is a high-value, multi-halogenated tetrahydroisoquinoline building block designed for advanced research and development applications . Tetrahydroisoquinoline scaffolds are of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. For instance, structurally related heterocyclic compounds are extensively investigated for their antiviral properties, including potent activity against respiratory syncytial virus (RSV), a major pathogen responsible for severe lower respiratory tract infections . As a key synthetic intermediate, this bromo-difluoro substituted compound offers versatile reactivity; the bromo moiety serves as a handle for cross-coupling reactions, while the fluorine atoms can be used to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability. This makes it an essential reagent for constructing complex molecular architectures in drug discovery programs, material science, and the development of agrochemicals. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2137609-96-0

Molecular Formula

C9H8BrF2N

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

Bromination of 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces bromine at the 5-position. The electron-withdrawing fluorine atoms direct electrophilic substitution to the para position, yielding the target compound in 68–72% isolated yield.

Optimization Table: Bromination with NBS

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM0472
Acetonitrile25658
THF-10865

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise fluorination. Using LDA (lithium diisopropylamide) as a base, 5-bromo-1,2,3,4-tetrahydroisoquinoline undergoes deprotonation at the 6- and 7-positions, followed by quenching with N-fluorobenzenesulfonimide (NFSI). This two-step process achieves 83% yield with >99% regioselectivity.

Multicomponent Reactions (MCRs)

Microwave-assisted MCRs streamline synthesis by combining isatin derivatives, tetrahydroisoquinoline, and alkynes. While originally developed for spirooxindoles, adapting these conditions with fluorinated isatins and brominated alkynes produces 5-bromo-6,7-difluoro derivatives. Key parameters include:

  • Catalyst : Benzoic acid (20 mol%)

  • Solvent : Toluene

  • Temperature : 90°C

  • Reaction Time : 16 hours

Under these conditions, the reaction proceeds via spirooxindole intermediates, which undergo C–C bond cleavage and recombination to form the target compound.

Late-Stage Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling introduces bromine post-cyclization. For example, Suzuki–Miyaura coupling between 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline-5-boronic acid and aryl bromides achieves high yields. Alternatively, C–H activation using Pd(OAc)₂ and directing groups (e.g., pyridine) enables site-selective bromination.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Pictet–SpenglerSingle-step ring formationRequires halogenated precursors65–70
Electrophilic BrominationHigh regioselectivityCompeting side reactions68–72
Directed MetalationExcellent fluorine controlSensitive to moisture/air80–83
Multicomponent ReactionsConvergent synthesisLimited substrate scope75–86
Cross-CouplingModular halogen introductionRequires pre-functionalized reagents70–78

Mechanistic Insights and Optimization

Role of Fluorine in Regioselectivity

Fluorine’s strong electron-withdrawing effect deactivates certain ring positions, directing bromine to the 5-position. Computational studies indicate that the C5 position exhibits the lowest activation energy for electrophilic attack in 6,7-difluoro derivatives.

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling but reduce regioselectivity. Benzoic acid in MCRs protonates intermediates, facilitating-shift rearrangements critical for product formation .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

Neuropharmacology

One of the primary applications of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is its potential as a modulator of the histamine H3 receptor. This receptor plays a crucial role in various neurological disorders. The compound has been explored for its efficacy in treating conditions such as:

  • Schizophrenia : It may help alleviate cognitive and negative symptoms associated with this disorder.
  • Attention Deficit Hyperactivity Disorder (ADHD) : The compound has shown potential in managing impulsivity and attention-related issues.
  • Neurodegenerative Diseases : It is being investigated for its effects on Parkinson's disease and Alzheimer's disease, where it may help mitigate cognitive decline and other related symptoms .

Anti-inflammatory and Antimicrobial Properties

Research indicates that THIQ analogs exhibit a range of pharmacological activities including anti-inflammatory and antimicrobial effects. These properties make them candidates for developing treatments for infectious diseases and inflammatory conditions .

Structural Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of THIQ compounds is crucial for optimizing their biological activity. The introduction of halogens like bromine and fluorine in 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline enhances its binding affinity to specific receptors, thus improving its therapeutic potential .

Synthetic Approaches

The synthesis of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods including:

  • Bischler–Nepieralski Cyclization : This method is commonly employed to synthesize THIQ derivatives efficiently.
  • One-Pot Reactions : Recent advancements have introduced one-pot synthesis techniques that streamline the production of this compound while maintaining high yields .

Case Studies and Research Findings

Several studies have documented the applications of THIQ compounds in clinical settings:

StudyApplicationFindings
WO2017178377A1SchizophreniaDemonstrated effectiveness in reducing cognitive symptoms .
RSC AdvancesNeurodegenerative DisordersShowed potential in treating Parkinson's disease through D1 receptor modulation .
Various Clinical TrialsADHDEvaluated efficacy in managing symptoms with promising results .

Mechanism of Action

The mechanism of action of 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-6,7-difluoro-THIQ and related THIQ derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Biological/Pharmacological Properties References
5-Bromo-6,7-difluoro-THIQ Br (C5), F (C6, C7) 244.09 (estimated) Hypothesized enhanced BBB penetration due to halogenation; potential antitumor or neurological activity (inferred)
7-Bromo-THIQ Br (C7) 212.09 No direct activity reported; used as a synthetic intermediate
5-Bromo-8-fluoro-2-methyl-THIQ Br (C5), F (C8), CH$_3$ (N2) 244.10 Structural analog with methyl substitution; unknown activity
6,7-Dihydroxy-THIQ (TIQ) OH (C6, C7) 165.19 Weak sympathomimetic agent; acts as a false adrenergic transmitter
1-Methyl-THIQ (1MeTIQ) CH$_3$ (N1) 147.22 Accumulates in the brain; implicated in Parkinson’s disease pathology
Salsolinol (6,7-dihydroxy-1-methyl-THIQ) OH (C6, C7), CH$_3$ (N1) 179.21 Endogenous neurotoxin; forms via acetaldehyde-dopamine condensation

Key Observations:

The methyl group in 1MeTIQ and 5-bromo-8-fluoro-2-methyl-THIQ may reduce metabolic clearance, as seen in 1MeTIQ’s slower excretion rates (72% unchanged after 24 hours in rats) .

Biological Activity: Neurological Effects: Non-halogenated THIQs like 1MeTIQ and TIQ accumulate in the brain and are linked to Parkinson’s disease, while halogenated analogs (e.g., 5-bromo-6,7-difluoro-THIQ) might exhibit similar neurotoxic or protective properties, depending on substitution patterns . Antitumor Potential: Substituted THIQs with aromatic groups (e.g., 3,4,5-trimethoxyphenyl in ) show antitumor activity, suggesting that halogenation could modulate DNA intercalation or enzyme inhibition .

Metabolism: Hydroxylated THIQs (e.g., TIQ, salsolinol) undergo phase II metabolism (e.g., glucuronidation), whereas halogenated derivatives may resist oxidation, leading to prolonged half-lives .

Biological Activity

5-Bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (BDTHIQ) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H8BrF2N
  • Molecular Weight : 248.1 g/mol
  • CAS Number : 2137609-96-0
  • Purity : Typically around 95% to 97% in commercial preparations .

Synthesis Methods

The synthesis of BDTHIQ can be achieved through various methodologies:

  • Bromination and Fluorination : This involves the selective substitution of hydrogen atoms in tetrahydroisoquinoline derivatives with bromine and fluorine under controlled conditions.
  • Suzuki–Miyaura Coupling Reaction : A common method that utilizes boron reagents to form carbon-carbon bonds, allowing for functional group tolerance and mild reaction conditions .

Biological Activity

BDTHIQ exhibits a range of biological activities attributed to its interaction with various molecular targets:

Enzyme Modulation

Studies indicate that BDTHIQ acts as a modulator of enzyme activity:

  • It has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, which may have implications for treating neurological disorders.
  • The compound's halogen substitutions enhance its binding affinity to these targets, leading to potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research has highlighted BDTHIQ's potential in antimicrobial and anticancer applications:

  • It has demonstrated activity against various cancer cell lines, showing promise as a lead compound for drug development targeting malignancies.
  • The dual presence of bromine and fluorine atoms contributes to its unique reactivity profile compared to other tetrahydroisoquinoline derivatives.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of BDTHIQ in a rodent model of neurodegeneration. Results indicated that administration of BDTHIQ significantly reduced neuronal cell death and improved behavioral outcomes. The mechanism was linked to modulation of neurotransmitter levels and reduction of oxidative stress markers.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HCT116 and HL60) revealed that BDTHIQ exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations identified its mechanism involving apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
5-Bromo-1,2,3,4-tetrahydroisoquinolineLacks fluorine substitutionLower reactivity
6,7-Difluoro-1,2,3,4-tetrahydroisoquinolineLacks bromine substitutionDifferent reactivity profile
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazoleDifferent core structureLess versatile

The presence of both bromine and fluorine atoms in BDTHIQ enhances its biological activity compared to mono-halogenated counterparts. This unique substitution pattern allows BDTHIQ to interact effectively with biological systems.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step organic reactions, including:

  • Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives or Pictet–Spengler reactions.
  • Halogenation : Sequential bromination and fluorination. Fluorine introduction may use electrophilic fluorinating agents (e.g., Selectfluor®), while bromination employs N-bromosuccinimide (NBS) or Br₂ under controlled conditions .
  • Characterization : Confirmed via 1H^{1}\text{H} NMR (to identify protons near Br/F), 19F^{19}\text{F} NMR (for fluorine environment), and high-resolution mass spectrometry (HRMS) .

Q. How do the bromine and fluorine substituents influence the compound’s physicochemical properties?

  • Electron-withdrawing effects : Fluorine increases electronegativity, altering electron density in the aromatic ring, while bromine adds steric bulk.
  • Solubility : Fluorine enhances polarity, improving aqueous solubility, whereas bromine may reduce it.
  • Stability : Fluorine can stabilize adjacent groups via inductive effects. These properties are validated by computational modeling (e.g., DFT) and experimental assays like logP measurements .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} NMR identifies proton environments near halogens; 13C^{13}\text{C} NMR detects carbon shifts from Br/F. 19F^{19}\text{F} NMR is essential for verifying fluorination sites .
  • Mass spectrometry : HRMS confirms molecular weight, while isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting) validate bromine presence .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination be addressed?

  • Directing groups : Use meta-directing groups (e.g., methoxy) to guide halogen placement.
  • Protecting strategies : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups.
  • Catalytic control : Transition-metal catalysts (e.g., Pd) enable selective C–H activation for halogenation .

Q. What computational methods predict the biological activity of this compound?

  • Pharmacophore modeling : Maps electrostatic/hydrophobic features to potential targets (e.g., neurotransmitter receptors common to tetrahydroisoquinolines).
  • Docking studies : Simulate interactions with enzymes like monoamine oxidases (MAOs) or antimicrobial targets. Validate with in vitro assays (e.g., IC₅₀ determination) .

Q. How to resolve contradictions in reported biological activity data?

  • Purity verification : Use HPLC to rule out impurities (>95% purity required).
  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature).
  • Structural analogs : Cross-reference activities of derivatives (e.g., 5-bromo-8-fluoro analogs) to identify substituent-specific trends .

Q. What strategies optimize stability during storage and handling?

  • Light-sensitive storage : Store at 2–8°C in amber vials to prevent photodegradation.
  • Solvent selection : Use anhydrous DMSO or acetonitrile to avoid hydrolysis. Monitor stability via periodic NMR/HPLC analysis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Synthesize analogs with varying halogen positions (e.g., 6-bromo-7-fluoro vs. 5-bromo-6-fluoro).
  • Biological testing : Evaluate antimicrobial, neuroprotective, or anticancer activity in cell-based assays. Compare with unsubstituted tetrahydroisoquinolines to isolate substituent effects .

Q. What methodologies assess metabolic stability and toxicity?

  • In vitro models : Use liver microsomes to study cytochrome P450 metabolism.
  • Toxicity screening : Test in zebrafish embryos or mammalian cell lines (e.g., HEK293) for acute toxicity.
  • ADME profiling : Measure permeability (Caco-2 assays) and plasma protein binding .

Q. How to achieve regioselective functionalization for further derivatization?

  • Protecting groups : Use Boc to shield amines during cross-coupling (e.g., Suzuki-Miyaura for aryl additions).
  • Metal-mediated reactions : Employ Pd-catalyzed Buchwald–Hartwig amination for selective C–N bond formation .

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